molecular formula C16H14BrN3O B3840893 5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol

Cat. No.: B3840893
M. Wt: 344.21 g/mol
InChI Key: WZLICRRGMOBWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a bromine atom at the 5-position, a diazenyl group at the 3-position, and a hydroxyl group at the 2-position of the indole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Diazotization and Coupling: The 2,4-dimethylphenylamine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the brominated indole to form the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-one.

    Reduction: Formation of 5-bromo-3-[(2,4-dimethylphenyl)amino]-1H-indol-2-ol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a bromine atom, diazenyl group, and hydroxyl group makes it a versatile molecule for various applications.

Properties

IUPAC Name

5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-9-3-5-13(10(2)7-9)19-20-15-12-8-11(17)4-6-14(12)18-16(15)21/h3-8,18,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLICRRGMOBWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Reactant of Route 2
Reactant of Route 2
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Reactant of Route 3
Reactant of Route 3
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Reactant of Route 4
Reactant of Route 4
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Reactant of Route 5
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol
Reactant of Route 6
5-bromo-3-[(2,4-dimethylphenyl)diazenyl]-1H-indol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.